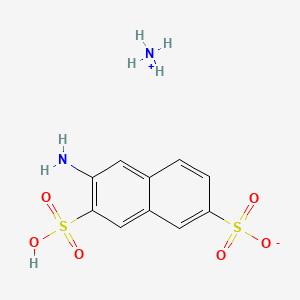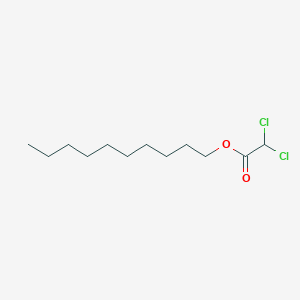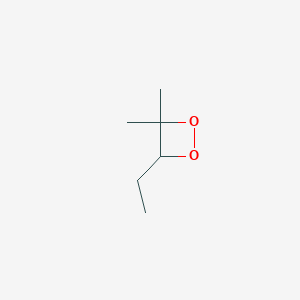
4-Ethyl-3,3-dimethyl-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3,3-dimethyl-1,2-dioxetane is a member of the dioxetane family, which are four-membered cyclic peroxides. These compounds are known for their unique chemiluminescent properties, making them of significant interest in various scientific fields. The structure of this compound consists of a dioxetane ring with ethyl and dimethyl substituents, contributing to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,3-dimethyl-1,2-dioxetane typically involves the photosensitized singlet oxygenation of suitable alkenes. For instance, the preparation of similar dioxetanes has been achieved by the singlet oxygenation of 2,5-dimethyl-2,4-hexadiene . The reaction conditions often require a photosensitizer and a controlled environment to ensure the formation of the dioxetane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-3,3-dimethyl-1,2-dioxetane undergoes various chemical reactions, including thermolysis, which leads to the formation of electronically excited carbonyl compounds
Common Reagents and Conditions: The thermolysis of this compound typically occurs under controlled heating conditions. The reaction can be influenced by the presence of catalysts or specific solvents that stabilize the transition states and intermediates.
Major Products: The primary products of the thermolysis of this compound are carbonyl compounds, such as acetaldehyde and acetone . These products are formed in their electronically excited states, leading to the emission of light.
Aplicaciones Científicas De Investigación
4-Ethyl-3,3-dimethyl-1,2-dioxetane has several applications in scientific research due to its chemiluminescent properties
Mecanismo De Acción
4-Ethyl-3,3-dimethyl-1,2-dioxetane can be compared with other dioxetanes, such as 3,3-dimethyl-4-[2-methyl-1-propenyl]-1,2-dioxetane and 1,2-dioxetanone . These compounds share similar chemiluminescent properties but differ in their substituents and stability. The unique aspect of this compound is its specific substituent pattern, which influences its reactivity and the wavelength of light emitted during chemiluminescence.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
82430-98-6 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
4-ethyl-3,3-dimethyldioxetane |
InChI |
InChI=1S/C6H12O2/c1-4-5-6(2,3)8-7-5/h5H,4H2,1-3H3 |
Clave InChI |
LYMOUGVNSMDKAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(OO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


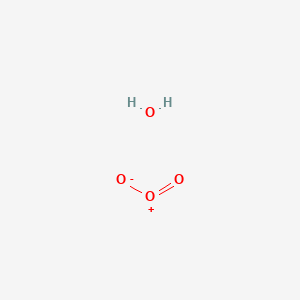
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)

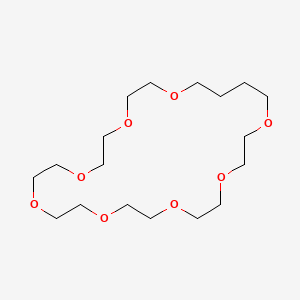

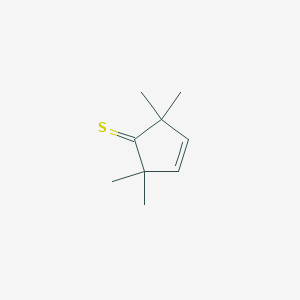
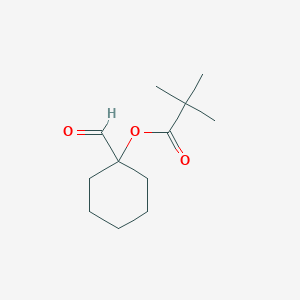
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)


